molecular formula C8H22Cl2N2 B13354519 Ethylenebis(trimethylammonium) dichloride CAS No. 23252-62-2

Ethylenebis(trimethylammonium) dichloride

Cat. No.: B13354519
CAS No.: 23252-62-2
M. Wt: 217.18 g/mol
InChI Key: CVJXNAGSDFWQFN-UHFFFAOYSA-L
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Description

Ethylenebis(trimethylammonium) dichloride (CAS 23252-62-2) is a diquaternary ammonium compound with the molecular formula C₈H₂₂Cl₂N₂ and a molecular weight of 217.18 g/mol . Structurally, it consists of two trimethylammonium groups connected by an ethylene (–CH₂–CH₂–) bridge, forming a cationic dimer with chloride counterions. This compound is highly water-soluble due to its ionic nature and is typically synthesized via alkylation of ethylene diamine with methyl halides or through nucleophilic substitution reactions involving phosphazene intermediates .

Its primary applications include:

  • Materials Science: Acting as a structure-directing agent (SDA) in the synthesis of nanocrystalline zeolites due to its ability to template porous frameworks .
  • Biochemistry: Potential use as a neuromuscular blocking agent, though its toxicity profile requires careful evaluation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride typically involves the alkylation of ethane-1,2-diamine with methyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrogen halide formed during the reaction. The general reaction scheme is as follows:

[ \text{C}_2\text{H}_4(\text{NH}_2)_2 + 6\text{CH}_3\text{X} \rightarrow \text{C}_2\text{H}_4(\text{N(CH}_3)_3)_2\text{X}_2 + 4\text{HX} ]

where X is a halide ion (e.g., Cl, Br).

Industrial Production Methods

On an industrial scale, the production of N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride involves continuous flow reactors to ensure efficient mixing and reaction control. The process is optimized to minimize by-products and maximize yield. The final product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding hydroxide salt.

Scientific Research Applications

N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound is employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.

    Industry: It is used in the production of disinfectants and antiseptics due to its antimicrobial properties.

Mechanism of Action

The mechanism by which N1,N1,N1,N2,N2,N2-Hexamethylethane-1,2-diaminium chloride exerts its effects involves its interaction with negatively charged surfaces and molecules. The quaternary ammonium groups can disrupt cell membranes, leading to cell lysis. In chemical reactions, it acts as a catalyst by stabilizing transition states and intermediates, thereby lowering the activation energy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The table below compares ethylenebis(trimethylammonium) dichloride with four analogs, highlighting key differences in chain length, substituents, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications
This compound 23252-62-2 C₈H₂₂Cl₂N₂ 217.18 Ethylene (–CH₂–CH₂–) bridge Zeolite synthesis ; Biochemical research
Decamethonium chloride 3198-38-7 C₁₆H₃₈Cl₂N₂ 329.46 Decamethylene (–(CH₂)₁₀–) bridge Neuromuscular blocking agent
Hexamethylene bis(trimethylammonium) chloride 60-25-3 C₁₂H₃₀Cl₂N₂ 289.29 Hexamethylene (–(CH₂)₆–) bridge Neurological studies
(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride (BISQUAT) 79-90-3 C₉H₂₄Cl₂N₂O 255.22 Hydroxy-substituted propylene (–CH₂–CH(OH)–CH₂–) bridge Pharmaceutical intermediates

Key Observations:

Chain Length : this compound’s short ethylene bridge enhances rigidity, making it effective in templating small-pore zeolites. In contrast, decamethonium’s long decamethylene chain increases flexibility, favoring interactions with biological membranes .

Substituents : BISQUAT’s hydroxyl group improves solubility in polar solvents and introduces hydrogen-bonding capability, broadening its utility in drug delivery systems .

Biological Activity

Ethylenebis(trimethylammonium) dichloride (EBTAC) is a quaternary ammonium compound known for its diverse biological activities, particularly its antimicrobial properties. This compound has garnered attention in various fields, including biochemistry, material science, and medicine, due to its effectiveness against a range of microorganisms.

Chemical Structure and Properties

EBTAC is characterized by its quaternary ammonium structure, which consists of two trimethylammonium groups linked by an ethylene bridge. This structure contributes to its solubility in water and its ability to interact with biological membranes.

Chemical Formula

  • Molecular Formula : C8_{8}H18_{18}Cl2_{2}N2_{2}
  • Molecular Weight : 211.14 g/mol

Antimicrobial Properties

EBTAC exhibits significant antibacterial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated that EBTAC can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

The antimicrobial action of EBTAC is primarily attributed to its ability to disrupt bacterial cell membranes. The positively charged ammonium groups interact with negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell lysis.

Cytotoxicity

While EBTAC is effective against bacteria, its cytotoxic effects on human cells have been a subject of investigation. Research indicates that at certain concentrations, EBTAC exhibits low cytotoxicity towards mammalian cells, making it a potential candidate for applications in medical devices and textiles.

Comparative Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mLLiu et al., 2015
Escherichia coli1.0 mg/mLLiu et al., 2015
Pseudomonas aeruginosa0.8 mg/mLMahltig et al., 2005

Application in Textiles

A notable case study involved the application of EBTAC in the treatment of cotton fabrics to impart antibacterial properties. The treated fabrics showed a significant reduction in bacterial colonization compared to untreated controls, highlighting the practical implications of EBTAC in textile manufacturing.

Medical Device Coatings

Another study explored the use of EBTAC as a coating for medical devices. The coating demonstrated sustained antibacterial activity over time, reducing the risk of hospital-acquired infections associated with indwelling devices.

Research Findings

Recent studies have focused on enhancing the efficacy and safety profile of EBTAC through modifications in formulation and delivery methods. For instance:

  • Combination Therapies : Research has shown that combining EBTAC with other antimicrobial agents can enhance its effectiveness while potentially reducing cytotoxicity.
  • Nanoformulations : The development of nano-sized formulations of EBTAC has been investigated to improve its bioavailability and targeted delivery within biological systems.

Summary of Key Findings

  • EBTAC displays broad-spectrum antibacterial activity.
  • It has low cytotoxicity at therapeutic concentrations.
  • Effective in textile treatments and medical device applications.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for ethylenebis(trimethylammonium) dichloride, and how can reaction yields be optimized?

this compound is typically synthesized via quaternization of ethylene diamine with methyl chloride under controlled alkaline conditions. Key parameters include stoichiometric ratios (e.g., 2:1 methyl chloride to ethylene diamine), reaction temperature (40–60°C), and solvent selection (e.g., aqueous ethanol). Yields can be improved by using excess methyl chloride and maintaining pH >10 to prevent hydrolysis of intermediates . Post-synthesis purification often involves recrystallization from ethanol/water mixtures to remove unreacted trimethylamine or byproducts.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Elemental Analysis : Confirm C, H, N, and Cl content (theoretical: C 44.02%, H 8.11%, N 12.81%, Cl 32.06%) .
  • Spectroscopy :

  • ¹H/¹³C NMR : Peaks for methyl groups (δ ~3.2 ppm in ¹H; δ ~55 ppm in ¹³C) and ethylene bridge (δ ~3.8 ppm in ¹H; δ ~50 ppm in ¹³C).
  • FT-IR : Stretching vibrations for C-N⁺ (1250–1350 cm⁻¹) and Cl⁻ (600–800 cm⁻¹).
    • X-ray Crystallography : Resolves cationic geometry (e.g., trigonal bipyramidal coordination around nitrogen) and hydrogen-bonding networks with chloride counterions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Keep in airtight containers in cool, dry conditions to prevent hygroscopic degradation .
  • Toxicity Data : While direct toxicity studies for this compound are limited, structurally similar bis-quaternary ammonium salts (e.g., decamethonium chloride) show acute toxicity (mouse LD50: 794 µg/kg intravenous), necessitating strict handling protocols .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystalline packing of this compound?

X-ray studies reveal that chloride ions form N–H···Cl hydrogen bonds (2.8–3.1 Å) with the ammonium groups, creating a layered structure. Weak C–H···Cl interactions (3.3–3.5 Å) further stabilize the lattice. Deviations in axial Sn–Cl bond lengths (e.g., 2.52–2.70 Å in analogous organotin compounds) suggest similar flexibility in chloride coordination . Computational modeling (e.g., DFT) can predict electronic effects on bond polarization and lattice stability .

Q. What experimental strategies resolve contradictions in reported toxicity data for bis-quaternary ammonium compounds?

  • Dose-Response Studies : Use in vitro models (e.g., cell viability assays) to differentiate cytotoxic thresholds.
  • Mechanistic Analysis : Compare neuromuscular blocking activity (e.g., acetylcholinesterase inhibition) across analogs like decamethonium chloride and this compound.
  • Metabolite Profiling : LC-MS/MS can identify degradation products (e.g., trimethylamine oxides) that may contribute to toxicity discrepancies .

Q. How can researchers optimize this compound for catalytic applications in organometallic synthesis?

The compound’s quaternary ammonium structure facilitates phase-transfer catalysis. Example applications:

  • Anion Activation : Chloride ions can coordinate to metal centers (e.g., Zr or Sn), enhancing reactivity in cross-coupling reactions.
  • Steric Modulation : Adjusting methyl group substitution on ammonium centers alters steric bulk, affecting substrate access in asymmetric catalysis .

Q. Methodological Notes

  • Contradiction Management : When structural or toxicity data conflict, cross-validate using multiple techniques (e.g., crystallography + NMR + computational simulations) .
  • Advanced Characterization : Synchrotron X-ray diffraction (e.g., at 0.7 Å resolution) resolves subtle electronic density variations in chloride interactions .

Properties

CAS No.

23252-62-2

Molecular Formula

C8H22Cl2N2

Molecular Weight

217.18 g/mol

IUPAC Name

trimethyl-[2-(trimethylazaniumyl)ethyl]azanium;dichloride

InChI

InChI=1S/C8H22N2.2ClH/c1-9(2,3)7-8-10(4,5)6;;/h7-8H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

CVJXNAGSDFWQFN-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CC[N+](C)(C)C.[Cl-].[Cl-]

Origin of Product

United States

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